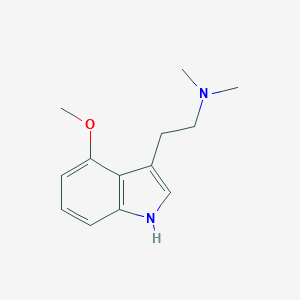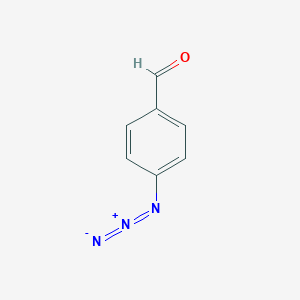
4-methoxy DMT
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Methoxy-N,N-Dimethyltryptamin umfasst in der Regel die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit 4-Methoxyindol.
Alkylierung: Das Indol wird unter Verwendung eines geeigneten Alkylierungsmittels wie Dimethylamin alkyliert.
Reduktion: Das resultierende Zwischenprodukt wird dann zu 4-Methoxy-N,N-Dimethyltryptamin reduziert.
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für 4-Methoxy-N,N-Dimethyltryptamin sind aufgrund seiner Einstufung als kontrollierte Substanz in vielen Ländern nicht gut dokumentiert. Der allgemeine Ansatz würde die großtechnische Synthese unter Verwendung der gleichen oben beschriebenen Schritte beinhalten, wobei die Ausbeute und Reinheit optimiert werden.
Analyse Chemischer Reaktionen
Reaktionstypen: 4-Methoxy-N,N-Dimethyltryptamin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können einfachere Amine ergeben.
Substitution: Substitutionsreaktionen können an der Methoxygruppe oder am Indolring auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Substitutionsreaktionen erfordern oft Katalysatoren oder spezifische Bedingungen wie saure oder basische Umgebungen.
Hauptprodukte:
Oxidationsprodukte: Oxide und andere oxidierte Derivate.
Reduktionsprodukte: Einfachere Amine.
Substitutionsprodukte: Verschiedene substituierte Tryptamine, abhängig von den verwendeten Reagenzien.
4. Wissenschaftliche Forschungsanwendungen
4-Methoxy-N,N-Dimethyltryptamin hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Referenzstandard in der analytischen Chemie zur Untersuchung von Tryptaminen verwendet.
Biologie: Forschung zu seinen Auswirkungen auf Serotoninrezeptoren und seinem Potenzial als Modellverbindung zur Untersuchung psychedelischer Substanzen.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Methoxy-N,N-Dimethyltryptamin beinhaltet seine Interaktion mit Serotoninrezeptoren im Gehirn. Es wirkt als Agonist an den 5-HT2A- und 5-HT1A-Rezeptoren, die an der Regulation von Stimmung, Wahrnehmung und Kognition beteiligt sind . Die Bindung von 4-Methoxy-N,N-Dimethyltryptamin an diese Rezeptoren führt zu einer veränderten Neurotransmitterfreisetzung und Veränderungen der neuronalen Aktivität, was zu seinen psychoaktiven Wirkungen beiträgt.
Ähnliche Verbindungen:
5-Methoxy-N,N-Dimethyltryptamin: Potenter als 4-Methoxy-N,N-Dimethyltryptamin und hat ähnliche psychoaktive Wirkungen.
4-Hydroxy-N,N-Dimethyltryptamin (Psilocin): Eine weitere verwandte Verbindung mit höherer Potenz und ähnlichen Wirkungen.
N,N-Dimethyltryptamin (DMT): Bekannt für seine starken halluzinogenen Wirkungen und seinen schnellen Wirkungseintritt.
Einzigartigkeit: 4-Methoxy-N,N-Dimethyltryptamin ist einzigartig in seiner geringeren Potenz im Vergleich zu anderen Tryptaminen, was es zu einer wertvollen Verbindung für die Untersuchung der Struktur-Wirkungs-Beziehungen psychedelischer Substanzen macht .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-N,N-dimethyltryptamine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of tryptamines.
Biology: Research into its effects on serotonin receptors and its potential as a model compound for studying psychedelic substances.
Wirkmechanismus
The mechanism of action of 4-methoxy-N,N-dimethyltryptamine involves its interaction with serotonin receptors in the brain. It acts as an agonist at the 5-HT2A and 5-HT1A receptors, which are implicated in the regulation of mood, perception, and cognition . The binding of 4-methoxy-N,N-dimethyltryptamine to these receptors leads to altered neurotransmitter release and changes in neural activity, contributing to its psychoactive effects.
Vergleich Mit ähnlichen Verbindungen
5-Methoxy-N,N-Dimethyltryptamine: More potent than 4-methoxy-N,N-dimethyltryptamine and has similar psychoactive effects.
4-Hydroxy-N,N-Dimethyltryptamine (Psilocin): Another related compound with higher potency and similar effects.
N,N-Dimethyltryptamine (DMT): Known for its powerful hallucinogenic effects and rapid onset.
Uniqueness: 4-Methoxy-N,N-dimethyltryptamine is unique in its lower potency compared to other tryptamines, making it a valuable compound for studying the structure-activity relationships of psychedelic substances .
Eigenschaften
IUPAC Name |
2-(4-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-15(2)8-7-10-9-14-11-5-4-6-12(16-3)13(10)11/h4-6,9,14H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYHBTWTJDAYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475892 | |
| Record name | N,N-Dimethyl-4-methoxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3965-97-7 | |
| Record name | N,N-Dimethyl-4-methoxytryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3965-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Methylpsilocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003965977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-4-methoxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-METHYLPSILOCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4NBI2F334 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]BENZONITRILE](/img/structure/B116712.png)






![methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B116732.png)




![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)
